RXR antagonist 2

RXR binding affinity Ki determination ligand-binding assay

RXR antagonist 2 is the definitive tool for dissecting RXR-specific contributions in RXR-RAR heterodimer signaling. Unlike pan-antagonists (e.g., HX531) or modulators (e.g., LG101506), it selectively blocks RXR agonist synergy without perturbing RAR activity—critical for clean loss-of-function studies. With a Ki of 0.391 μM and silent antagonist profile (no differentiation activity in HL-60 cells), it avoids confounding partial agonism. Ideal for SAR studies within the 2-(arylamino)pyrimidine-5-carboxylic acid series. For researchers requiring precise functional dissection of RXR biology, this is the unambiguous choice.

Molecular Formula C29H35F3N2O3
Molecular Weight 516.6 g/mol
Cat. No. B12411699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXR antagonist 2
Molecular FormulaC29H35F3N2O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F
InChIInChI=1S/C29H35F3N2O3/c1-6-7-8-9-14-37-24-17-20-19(27(2,3)12-13-28(20,4)5)16-23(24)34-22-11-10-18(25(35)36)15-21(22)33-26(34)29(30,31)32/h10-11,15-17H,6-9,12-14H2,1-5H3,(H,35,36)
InChIKeyNELPEUCFJDAMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXR Antagonist 2 (Compound 6b): Technical Identification and Procurement-Relevant Specifications


RXR antagonist 2 (CAS 3010910-41-2; also designated compound 6b) is a synthetic small-molecule antagonist of retinoid X receptors (RXRs), specifically designed as a 2-(arylamino)pyrimidine-5-carboxylic acid derivative [1]. It exhibits potent RXR binding with a Ki of 0.391 μM and Kd of 0.281 μM, and is supplied as a research-use-only compound with molecular formula C₂₉H₃₅F₃N₂O₃ (molecular weight 516.60) . The compound demonstrates functional antagonism specifically at the RXR site of RXR-RAR heterodimers without affecting RAR agonist activity, distinguishing its mechanism from pan-RXR antagonists that disrupt both homodimer and heterodimer function [2].

Why RXR Antagonist 2 Cannot Be Replaced by Alternative RXR Modulators Without Experimental Revalidation


RXR-targeting compounds exhibit substantial heterogeneity in functional mechanism despite shared receptor binding. RXR antagonist 2 (compound 6b) functions as a selective antagonist at the RXR site of RXR-RAR heterodimers, inhibiting the synergistic activity of RXR agonists in the presence of RAR agonists without affecting RAR agonist activity itself [1]. In contrast, HX531 and related diazepinylbenzoic acids inhibit activation of both RAR-RXR heterodimers and RXR homodimers [2], while UVI3003 at 1 μM does not affect corepressor interaction capacity of the RARα subunit in RAR-RXR heterodimer configurations [3]. LG101506 is an RXR modulator with mixed agonist/antagonist properties rather than a pure antagonist . These mechanistic distinctions—heterodimer-selective antagonism versus pan-heterodimer/homodimer inhibition—produce divergent cellular and in vivo outcomes, rendering direct substitution scientifically invalid without assay-specific revalidation.

RXR Antagonist 2: Quantitative Differentiation Evidence Versus Closest Comparators


RXRα Binding Affinity: RXR Antagonist 2 Versus RXR Modulator LG101506

RXR antagonist 2 (compound 6b) demonstrates RXRα binding with a Ki of 3 nM in competitive binding assays using [³H]9-cis retinoic acid [1]. The compound also exhibits overall RXR binding with Ki of 0.391 μM and Kd of 0.281 μM . In comparison, the RXR modulator LG101506 displays RXRα Ki values of 2.7–3 nM under similar competitive binding conditions . The two compounds exhibit comparable nanomolar binding potency to RXRα; however, the key differentiation lies not in absolute Ki values but in functional mechanism—RXR antagonist 2 is a pure antagonist at the RXR site of heterodimers, whereas LG101506 is a selective RXR modulator with context-dependent agonist/antagonist properties that differs mechanistically .

RXR binding affinity Ki determination ligand-binding assay nuclear receptor pharmacology

Selective RXR Antagonism Without RAR Interference: Functional Differentiation in HL-60 Cell Differentiation Assays

RXR antagonist 2 (compound 6b) alone does not induce differentiation of HL-60 cells and does not affect the differentiation-inducing activity of the RAR agonist Am80. However, it specifically inhibits the synergistic differentiation activity induced by the RXR agonist PA024 in the presence of Am80 [1]. This functional profile demonstrates selective antagonism confined to the RXR site of RXR-RAR heterodimers without perturbation of RAR-mediated signaling. In contrast, HX531 and HX603 inhibit transactivation of both RARs and RXRs, and suppress HL-60 differentiation induced by the combination of Am80 with an RXR agonist [2]. UVI3003, while a potent RXR antagonist with IC₅₀ of 0.24 μM against human RXRα, does not affect corepressor interaction capacity of the RARα subunit in RAR-RXR heterodimer configurations at 1 μM . These three compounds exhibit distinct functional selectivity profiles that preclude interchangeable use in heterodimer-focused studies.

RXR-RAR heterodimer HL-60 differentiation retinoid synergism functional selectivity

RXR Antagonist 2 Binding Affinity Compared to Reference RXR Antagonists UVI3003 and HX531

RXR antagonist 2 exhibits an overall RXR Ki of 0.391 μM and Kd of 0.281 μM . By comparison, UVI3003 inhibits human RXRα with an IC₅₀ of 0.24 μM in COS-7 cell-based assays , and HX531 demonstrates an IC₅₀ of 18 nM (0.018 μM) in HL-60 cell retinoidal activity assays . RXR antagonist 2 occupies an intermediate potency range—approximately 21.7-fold less potent than HX531 in cellular IC₅₀ terms but with a distinct heterodimer-selective antagonism profile not shared by HX531 [1]. UVI3003, despite its high binding affinity, does not affect RARα corepressor interaction capacity at 1 μM [2]. Potency comparisons alone are insufficient for compound selection; functional selectivity toward RXR-RAR heterodimers versus RXR homodimers represents the critical differentiation parameter.

RXR antagonist potency binding affinity comparison Ki vs IC50 nuclear receptor pharmacology

Chemical Scaffold Differentiation: RXR Antagonist 2 Versus PA452 Within the 2-(Arylamino)pyrimidine-5-carboxylic Acid Series

RXR antagonist 2 (compound 6b) belongs to the 2-(arylamino)pyrimidine-5-carboxylic acid chemical series, with a molecular formula of C₂₉H₃₅F₃N₂O₃ (MW 516.60) featuring a trifluoromethyl-substituted benzimidazole moiety . PA452, while also an RXR antagonist, represents a distinct chemical scaffold: it lacks the trifluoromethyl group present in RXR antagonist 2 and contains an N-methylamino linkage rather than the arylamino substitution pattern, with molecular formula C₂₆H₃₇N₃O₃ (MW 439.59) . PA452 functions as an RXR antagonist with pA₂ = 7.11 and triggers dissociation of RXR tetramers [1]. Both compounds share a pyrimidine-5-carboxylic acid core, but structural divergence results in distinct functional properties: PA452 attenuates cell proliferation and induces apoptosis in MCF-7 breast cancer cells via tetramer dissociation [2], whereas RXR antagonist 2 demonstrates heterodimer-selective antagonism without documented effects on tetramer dynamics [3]. Scaffold identity and functional phenotype are not interchangeable.

RXR antagonist scaffold structure-activity relationship chemical series medicinal chemistry

Lack of Intrinsic Differentiation Activity: RXR Antagonist 2 Versus RXR Agonists and Modulators

RXR antagonist 2 (compound 6b) alone exhibits no differentiation-inducing activity toward HL-60 cells [1]. This clean antagonism profile contrasts with RXR agonists such as bexarotene (LGD1069), which exhibits EC₅₀ values of 33 nM (RXRα), 24 nM (RXRβ), and 25 nM (RXRγ) for transactivation , and with RXR modulators like LG101506 that display context-dependent partial agonism . The absence of intrinsic differentiation activity establishes RXR antagonist 2 as a silent antagonist with no detectable agonist efficacy in this cellular context, making it suitable for experiments requiring complete suppression of RXR-mediated transcriptional output without confounding partial agonist effects.

RXR functional classification agonist vs antagonist differentiation assay HL-60 cells

Selectivity Versus Retinoic Acid Receptors (RARs): RXR Antagonist 2 Does Not Modulate RAR Agonist Activity

RXR antagonist 2 (compound 6b) does not affect the differentiation-inducing activity of the RAR agonist Am80 in HL-60 cells, demonstrating functional selectivity for RXR over RAR pathways [1]. This contrasts with HX531 and HX603, which inhibit transactivation of RARs induced by Am80 in addition to their RXR antagonism [2]. The RARα-selective antagonist ER-50891 exhibits Ki values of >100-fold selectivity for RARα over RARβ/RARγ but operates through direct RAR antagonism rather than RXR-mediated heterodimer modulation . RXR antagonist 2 provides a unique tool for isolating RXR-specific contributions to heterodimer function without confounding direct RAR pathway inhibition—a feature not shared by HX531-series compounds.

RXR-RAR selectivity nuclear receptor crosstalk Am80 retinoid pharmacology

Recommended Research Applications for RXR Antagonist 2 Based on Quantitative Differentiation Evidence


Dissecting RXR-RAR Heterodimer Synergy in Retinoid Signaling

RXR antagonist 2 is specifically indicated for experiments requiring functional dissection of RXR contribution to RXR-RAR heterodimer activity. The compound selectively inhibits RXR agonist-induced synergistic activity in the presence of RAR agonists while leaving RAR agonist activity intact [1]. This heterodimer-selective antagonism distinguishes it from HX531, which inhibits both RAR and RXR transactivation and therefore cannot cleanly isolate RXR-specific effects [2]. Researchers should employ RXR antagonist 2 when the objective is to block RXR-mediated synergy without perturbing RAR-mediated signaling.

Loss-of-Function Studies Requiring Silent RXR Antagonism

RXR antagonist 2 is appropriate for loss-of-function studies requiring complete suppression of RXR transcriptional activity without confounding partial agonism. The compound exhibits no intrinsic differentiation-inducing activity in HL-60 cells [1], establishing it as a silent antagonist. This property is critical for interpreting experiments where any residual agonist activity would introduce artifacts. RXR modulators such as LG101506 exhibit context-dependent partial agonism [2] and should be avoided for such studies.

Comparative Pharmacology Studies of RXR Antagonist Mechanisms

RXR antagonist 2 serves as a valuable comparator in studies examining the mechanistic diversity of RXR antagonists. The compound occupies a distinct functional niche—heterodimer-selective antagonism with moderate binding potency (Ki = 0.391 μM) [1]—that contrasts with: (a) UVI3003 (IC₅₀ = 0.24 μM), a full RXR antagonist that does not affect RARα corepressor interaction at 1 μM [2]; (b) HX531 (IC₅₀ = 18 nM), a potent pan-RXR antagonist that inhibits both RAR and RXR pathways ; and (c) PA452 (pA₂ = 7.11), an RXR antagonist that triggers tetramer dissociation . Multi-compound comparative studies are essential for establishing structure-function relationships in RXR pharmacology.

Structure-Activity Relationship (SAR) Studies in the 2-(Arylamino)pyrimidine-5-carboxylic Acid Series

RXR antagonist 2 (compound 6b) represents a key SAR data point within the 2-(arylamino)pyrimidine-5-carboxylic acid chemical series. Its trifluoromethyl-benzimidazole substitution pattern and resulting functional profile (heterodimer-selective antagonism, Ki = 0.391 μM, RXRα Ki = 3 nM) [1] provide a reference scaffold for medicinal chemistry optimization. Comparative analysis with PA452 (lacking trifluoromethyl; tetramer-dissociating mechanism) [2] and compound 6a (which retained residual RAR agonist activity) enables rational design of next-generation RXR antagonists with tailored selectivity profiles.

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